tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate
Overview
Description
tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate is a chemical compound with the molecular formula C₁₃H₂₀F₂O₄ and a molecular weight of 278.29 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a methacryloyloxy group attached to a pentanoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate typically involves the esterification of 2,2-difluoro-3-hydroxy-pentanoic acid with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by distillation or recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure . The product is then subjected to rigorous purification processes, including distillation and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate involves its interaction with specific molecular targets and pathways. The compound’s methacryloyloxy group allows it to participate in polymerization reactions, forming stable polymers . The fluorine atoms enhance the compound’s stability and resistance to chemical degradation . In biological systems, the compound can form complexes with proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,2-difluoro-3-(acryloyloxy)pentanoate: Similar structure but with an acryloyloxy group instead of a methacryloyloxy group.
tert-Butyl 2,2-difluoro-3-(methacryloyloxy)butanoate: Similar structure but with a butanoate backbone instead of a pentanoate backbone.
Uniqueness
tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate is unique due to its specific combination of a methacryloyloxy group and a pentanoate backbone, which imparts distinct chemical and physical properties . The presence of fluorine atoms enhances its stability and resistance to chemical degradation, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 2,2-difluoro-3-(2-methylprop-2-enoyloxy)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2O4/c1-7-9(18-10(16)8(2)3)13(14,15)11(17)19-12(4,5)6/h9H,2,7H2,1,3-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADENAGIXOIHEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)OC(C)(C)C)(F)F)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733251 | |
Record name | tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092693-73-6 | |
Record name | tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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